N-(5-Formyl-2-thienyl)acetamide

Physical Properties Handling Weighing Accuracy

Researchers requiring a thiophene building block with differentiated reactivity often face supply inconsistencies with mono-functional aldehydes. N-(5-Formyl-2-thienyl)acetamide (CAS 31167-35-8) resolves this with its unique orthogonal formyl and acetamide groups, enabling sequential derivatization for rapid library synthesis. • Orthogonal Functionality: Allows stepwise elaboration without protecting group manipulation, reducing synthetic steps compared to 2-thiophenecarboxaldehyde. • Solid-State Handling: Melting point 175-179 °C ensures accurate weighing and low volatility, unlike liquid analogs, improving batch consistency. • Validated Application: A documented key intermediate for anti-inflammatory and anti-infective agents, directly applicable to medicinal chemistry programs. Procurement managers benefit from a ≥99% (HPLC) purity specification, stable storage at 0-8 °C, and reliable global logistics for this non-hazardous solid.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 31167-35-8
Cat. No. B112448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Formyl-2-thienyl)acetamide
CAS31167-35-8
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(S1)C=O
InChIInChI=1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10)
InChIKeyRYHPGKJBLSYSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Formyl-2-thienyl)acetamide: Purity, Properties & Supply Chain


N-(5-Formyl-2-thienyl)acetamide (CAS 31167-35-8) is a heterocyclic thiophene derivative containing both formyl and acetamide functional groups . With a molecular formula of C7H7NO2S and a molecular weight of 169.20 g/mol, this compound is commercially available as a solid with reported melting points between 175-179 °C and 181-181.5 °C , enabling precise handling in synthetic workflows. It is widely utilized as a key intermediate in pharmaceutical and agrochemical research , particularly in the development of molecules targeting inflammatory and infectious diseases .

Why N-(5-Formyl-2-thienyl)acetamide Cannot Be Replaced


N-(5-Formyl-2-thienyl)acetamide occupies a unique chemical space among thiophene building blocks due to its concurrent presence of a reactive formyl group at the 5-position and a protected acetamide at the 2-position. This orthogonal functionality is not present in common analogs such as 2-thiophenecarboxaldehyde (lacking the acetamide handle) or 5-acetylthiophene-2-carbaldehyde (replacing the acetamide with an acetyl group, which alters electronic properties and downstream reactivity) . Similarly, 5-(acetylamino)thiophene-2-carboxylic acid features a carboxylic acid instead of a formyl group, leading to a fundamentally different reactivity profile (e.g., amide coupling versus aldehyde-based condensations) . Furthermore, the target compound is a solid with a defined melting point (175-179 °C), in contrast to 2-thiophenecarboxaldehyde, which is a liquid at room temperature . These distinctions preclude simple substitution and necessitate targeted procurement.

Quantitative Differentiation from Closest Analogs


Solid-State Handling Advantage

N-(5-Formyl-2-thienyl)acetamide is a solid at room temperature, whereas 2-thiophenecarboxaldehyde is a liquid. This physical state difference directly impacts handling, weighing accuracy, and stability during storage. The target compound exhibits a melting point of 175-179 °C (or 181-181.5 °C per ), while 2-thiophenecarboxaldehyde has a melting point of < 25 °C (liquid) .

Physical Properties Handling Weighing Accuracy

High Purity Specification

Commercially available N-(5-Formyl-2-thienyl)acetamide is supplied with a minimum purity specification of ≥99% by HPLC . In contrast, common analogs like 5-acetylthiophene-2-carbaldehyde are often offered at lower purities (e.g., 95% ). Higher purity reduces the risk of side reactions from impurities in sensitive downstream transformations.

Purity QC Synthetic Reliability

Orthogonal Functional Group Reactivity

The compound possesses both a formyl group and an acetamide group on the thiophene ring, enabling sequential, orthogonal derivatization . Analogs such as 2-thiophenecarboxaldehyde lack the acetamide handle, limiting their use to aldehyde-only chemistry [1]. Conversely, 5-(acetylamino)thiophene-2-carboxylic acid features a carboxylic acid instead of a formyl group, which requires different activation and coupling conditions .

Synthetic Versatility Diversity-Oriented Synthesis Heterocyclic Chemistry

Validated Pharmaceutical Intermediate

N-(5-Formyl-2-thienyl)acetamide is explicitly cited as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory and infectious diseases . While specific biological data for the compound itself is limited, its role in generating active pharmaceutical ingredients provides a clear, documented utility that generic thiophene aldehydes lack .

Medicinal Chemistry Pharmaceutical Intermediate Target Validation

Long-Term Storage Stability

The compound is stable when stored at 0-8 °C or -20 °C for long-term storage . This is in contrast to 2-thiophenecarboxaldehyde, which is prone to discoloration and degradation upon prolonged storage at room temperature due to its liquid state and aldehyde reactivity .

Storage Stability Supply Chain

Priority Application Scenarios


Synthesis of Anti-Inflammatory and Anti-Infective Leads

As a documented key intermediate for anti-inflammatory and anti-infective agents , this compound is ideally suited for medicinal chemistry programs in these therapeutic areas. Its dual formyl and acetamide functionality enables rapid assembly of complex heterocyclic scaffolds, while its solid-state form and high purity (≥99%) ensure reproducible results in SAR studies.

Diversity-Oriented Synthesis and Library Production

The orthogonal reactivity of the formyl and acetamide groups allows for sequential derivatization, making this compound an efficient starting point for generating diverse compound libraries. This reduces the number of synthetic steps required to introduce molecular complexity compared to using mono-functional thiophene aldehydes .

Solid Handling and Storage for Scale-Up

For process research and scale-up, the solid physical state (melting point 175-179 °C) offers significant advantages over liquid analogs like 2-thiophenecarboxaldehyde. Accurate weighing, reduced volatility, and simplified storage at 0-8 °C translate to lower operational risk and improved batch-to-batch consistency.

Agrochemical Intermediate Synthesis

Beyond pharmaceuticals, this compound is recognized as a versatile intermediate for agrochemicals . Its thiophene core and dual functional groups provide a valuable scaffold for developing novel crop protection agents, where the same handling and purity advantages apply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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